molecular formula C18H26N2O2 B6698436 N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide

N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide

Cat. No.: B6698436
M. Wt: 302.4 g/mol
InChI Key: GZIDLVHUQNGKJY-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-[(spiro[34]octan-3-ylamino)methyl]phenyl]acetamide is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(21)20-15-11-14(5-6-16(15)22-2)12-19-17-7-10-18(17)8-3-4-9-18/h5-6,11,17,19H,3-4,7-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIDLVHUQNGKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CNC2CCC23CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic core followed by functionalization of the aromatic ring and subsequent acetamide formation. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-5-(aminomethyl)phenyl]acetamide: Lacks the spirocyclic structure, leading to different chemical and biological properties.

    N-[2-methoxy-5-[(cyclohexylamino)methyl]phenyl]acetamide: Contains a cyclohexyl group instead of the spirocyclic moiety, affecting its reactivity and applications.

Uniqueness

N-[2-methoxy-5-[(spiro[3.4]octan-3-ylamino)methyl]phenyl]acetamide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.

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